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molecular formula C10H6F2N2O B8793930 4-fluoro-5-(2-fluoropyridin-3-yl)-1H-pyrrole-3-carbaldehyde

4-fluoro-5-(2-fluoropyridin-3-yl)-1H-pyrrole-3-carbaldehyde

Cat. No. B8793930
M. Wt: 208.16 g/mol
InChI Key: DZDLVTLBJFSNAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08933105B2

Procedure details

5-(2-Fluoropyridin-3-yl)-1H-pyrrole-3-carbaldehyde (660 mg) was dissolved in acetonitrile (30 mL) and tetrahydrofuran (30 mL), 1-fluoro-2,6-dichloropyridinium triflate (1.32 g) was added, and the mixture was stirred for 2 hr. The reaction mixture was diluted with saturated aqueous sodium hydrogen carbonate solution, and extracted with ethyl acetate. The extract was washed with saturated brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (eluent: hexane-ethyl acetate=3:2→3:7) to give the title compound as pale-yellow crystals (yield 110 mg, 15%).
Quantity
660 mg
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
1.32 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
15%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:7]([C:8]2[NH:12][CH:11]=[C:10]([CH:13]=[O:14])[CH:9]=2)=[CH:6][CH:5]=[CH:4][N:3]=1.[O-]S(C(F)(F)[F:20])(=O)=O.F[N+]1C(Cl)=CC=CC=1Cl>C(#N)C.O1CCCC1.C(=O)([O-])O.[Na+]>[F:20][C:9]1[C:10]([CH:13]=[O:14])=[CH:11][NH:12][C:8]=1[C:7]1[C:2]([F:1])=[N:3][CH:4]=[CH:5][CH:6]=1 |f:1.2,5.6|

Inputs

Step One
Name
Quantity
660 mg
Type
reactant
Smiles
FC1=NC=CC=C1C1=CC(=CN1)C=O
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
1.32 g
Type
reactant
Smiles
[O-]S(=O)(=O)C(F)(F)F.F[N+]1=C(C=CC=C1Cl)Cl
Name
Quantity
30 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(O)([O-])=O.[Na+]

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 2 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The extract was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (eluent: hexane-ethyl acetate=3:2→3:7)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC=1C(=CNC1C=1C(=NC=CC1)F)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 110 mg
YIELD: PERCENTYIELD 15%
YIELD: CALCULATEDPERCENTYIELD 15.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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